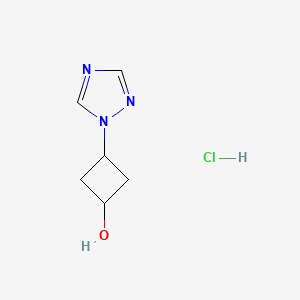
3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride is a chemical compound with the molecular formula C6H9N3O·HCl It is a derivative of cyclobutanol, where a triazole ring is attached to the cyclobutane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride typically involves the reaction of cyclobutanone with 1,2,4-triazole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .
化学反応の分析
Types of Reactions
3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The triazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclobutanone derivatives, while reduction can produce various cyclobutanol derivatives .
科学的研究の応用
3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride has several scientific research applications:
作用機序
The mechanism of action of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes and receptors, influencing their activity. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, which is the basis for its potential therapeutic effects .
類似化合物との比較
Similar Compounds
1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol: Similar structure but differs in the position of the triazole ring attachment.
(1s,3s)-3-(4H-1,2,4-triazol-4-yl)cyclobutan-1-ol hydrochloride: Another derivative with a different triazole ring position.
Uniqueness
3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride is unique due to its specific triazole ring attachment, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .
特性
IUPAC Name |
3-(1,2,4-triazol-1-yl)cyclobutan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c10-6-1-5(2-6)9-4-7-3-8-9;/h3-6,10H,1-2H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSMLYVENGRFFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)N2C=NC=N2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-(2-((2-methoxy-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2711656.png)
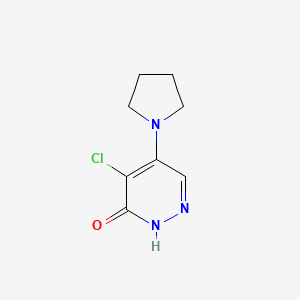
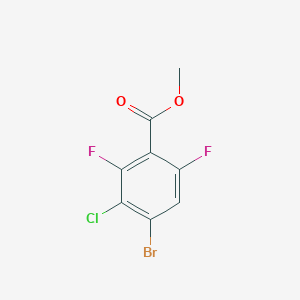
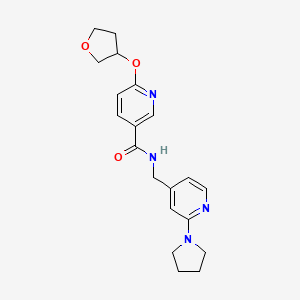
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B2711662.png)
![4-[(4-Acetylpiperazin-1-yl)carbonyl]phenol](/img/structure/B2711665.png)
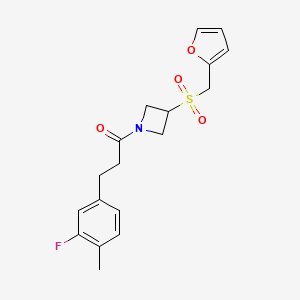
![6-(tert-butylsulfanyl)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one](/img/structure/B2711670.png)
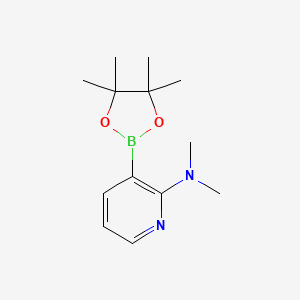
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2711672.png)
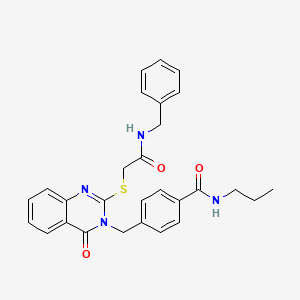
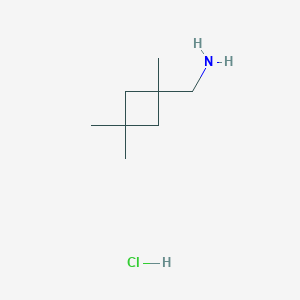
![Ethyl 2-[3-(4-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetate](/img/structure/B2711678.png)

